N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
Description
N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a furan-2-carbonyl group at the 5-position, linked via a methylene bridge to a 5-phenylisoxazole-3-carboxamide moiety. Compounds with thiophene, isoxazole, and carboxamide functionalities are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-19(16-7-4-10-25-16)18-9-8-14(27-18)12-21-20(24)15-11-17(26-22-15)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDDSWKGBXOPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Keto Esters
The isoxazole ring is constructed via cyclocondensation of β-keto esters with hydroxylamine. For example:
- Reaction : Ethyl benzoylacetate (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux (80°C, 6 h).
- Mechanism : Nucleophilic attack by hydroxylamine followed by dehydration forms the isoxazole ring.
- Yield : 68–75% after recrystallization from ethanol.
Carboxamide Formation
The 3-carboxamide group is introduced via amidation:
- Reaction : 5-Phenylisoxazole-3-carboxylic acid (1.0 equiv) reacts with thionyl chloride (2.0 equiv) to form the acyl chloride, followed by treatment with ammonium hydroxide.
- Conditions : Dichloromethane solvent, 0°C to room temperature, 12 h.
- Yield : 82% after flash chromatography (hexane/ethyl acetate 7:3).
Synthesis of 5-(Furan-2-carbonyl)thiophen-2-ylmethanamine
Friedel-Crafts Acylation of Thiophene
Acylation at the 5-position of 2-methylthiophene is achieved using furan-2-carbonyl chloride:
Oxidation of Methyl Group to Amine
The methyl group is converted to an amine via a Curtius rearrangement:
- Reaction : 5-(Furan-2-carbonyl)-2-methylthiophene (1.0 equiv) treated with NaN₃ (2.0 equiv) and H₂SO₄ in acetic acid (60°C, 4 h).
- Mechanism : Formation of an acyl azide followed by thermal decomposition to the amine.
- Yield : 58% after distillation.
Coupling of Fragments via Amide Bond Formation
Activation of Carboxylic Acid
The isoxazole-3-carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
Amide Coupling
The activated ester reacts with 5-(furan-2-carbonyl)thiophen-2-ylmethanamine:
- Conditions : DMF, room temperature, 12 h.
- Workup : Diluted with water, extracted with ethyl acetate, and purified via flash chromatography (DCM/methanol 95:5).
- Yield : 74%.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Acylation
A streamlined approach combines isoxazole formation and acylation:
- Reaction : Benzoylacetonitrile (1.0 equiv), hydroxylamine (1.2 equiv), and furan-2-carbonyl chloride (1.1 equiv) in acetonitrile (reflux, 8 h).
- Yield : 52% (lower due to competing side reactions).
Suzuki-Miyaura Coupling for Thiophene Functionalization
Palladium-catalyzed cross-coupling introduces the furan carbonyl group:
- Reaction : 5-Bromothiophene-2-carbaldehyde (1.0 equiv), furan-2-boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/water (90°C, 12 h).
- Yield : 70% after column chromatography.
Optimization and Challenges
Catalytic Systems
Solvent and Temperature Effects
Purification Strategies
- Flash Chromatography : Most effective for isolating intermediates (purity >95%).
- Recrystallization : Suitable for final product polishing (ethanol/water mixtures).
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide), under reflux or room temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like urease, AChE, and BChE by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Molecular Pathways: It may modulate biochemical pathways related to neurotransmission and metabolic processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Biological Activity
The compound N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (referred to as compound 1) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis of Compound 1
The synthesis of compound 1 involves the coupling of furan and thiophene moieties with an isoxazole framework. The general approach includes:
- Formation of the furan-2-carbonyl thiophene derivative : This step typically involves the reaction of furan-2-carboxylic acid with thiophene derivatives under acidic or basic conditions.
- Coupling with isoxazole : The thiophene derivative is then reacted with a phenylisoxazole derivative to form the final product.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Furan, Thiophene | Acid/Base Catalysis |
| 2 | Coupling | Isoxazole Derivative | Heat/Pressure |
Antimicrobial Activity
Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties. For instance, it was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that compound 1 possesses a minimum inhibitory concentration (MIC) in the range of 5-10 µg/mL, suggesting strong antibacterial activity.
Anticancer Properties
In vitro studies have shown that compound 1 can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be approximately 15 µM for MCF-7 and 20 µM for HeLa cells, indicating promising anticancer potential.
The mechanism by which compound 1 exerts its biological effects appears to involve:
- Inhibition of cell division : Through interference with microtubule formation during mitosis.
- Induction of apoptosis : Triggering apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to its structural features. Modifications in the isoxazole ring or the phenyl substitution can lead to variations in potency. For example:
- Substituting electron-withdrawing groups on the phenyl ring enhances antibacterial activity.
- Altering the carbonyl group in the furan moiety can affect the overall stability and reactivity of the compound.
Study on Antimicrobial Efficacy
A recent study published in Turkish Journal of Chemistry evaluated a series of furan derivatives including compound 1 for their antimicrobial efficacy. The results showed that compounds with similar structural motifs exhibited MIC values comparable to well-known antibiotics, indicating their potential as therapeutic agents against resistant bacterial strains .
Cancer Cell Line Evaluation
In a separate investigation, researchers assessed the cytotoxic effects of compound 1 on various cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers and found that compound 1 significantly increased early apoptotic cells compared to controls .
Q & A
Q. How can researchers optimize the multi-step synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide?
- Methodological Answer : The synthesis involves sequential coupling of isoxazole-3-carboxylic acid with a thiophene-furan intermediate. Key steps include:
- Intermediate Preparation : Activate the carboxylic acid using coupling agents like EDCI/HOBt or thionyl chloride (SOCl₂) to form an acid chloride.
- Amide Bond Formation : React the activated intermediate with (5-(furan-2-carbonyl)thiophen-2-yl)methylamine under inert conditions (e.g., N₂ atmosphere) at 0–25°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) and NMR spectroscopy .
- Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and catalyst loading (e.g., DMAP for acyl transfer) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify proton environments (e.g., furan carbonyl at δ ~7.5 ppm) and carbon backbone connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .
- HPLC-PDA : Monitor purity and detect byproducts using C18 columns with acetonitrile/water mobile phases .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays with IC₅₀ calculations .
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
- Enzyme Inhibition : Assess interactions with kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and frontier molecular orbitals (HOMO-LUMO gaps) .
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate dielectric environments (e.g., DMSO or water) .
- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
Q. What strategies address low solubility in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility .
- Prodrug Design : Introduce hydroxyl or phosphate groups to improve hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Normalize protocols for cell density, incubation time, and compound stability (e.g., light/temperature sensitivity) .
- Orthogonal Validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
- Meta-Analysis : Compare datasets from structurally analogous compounds (e.g., thiadiazole-isoxazole hybrids) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
